1,3-Dibenzoylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE)

One of the primary applications of 1,3-dibenzoylbenzene is as a starting material for the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE). MDDPE is a rigid-rod molecule exhibiting interesting electrical and optical properties, making it a potential candidate for use in organic electronics and optoelectronic devices [].

Exploration of Spin Systems

1,3-Dibenzoylbenzene has also been explored in the investigation of spin systems. Research by Fujita et al. utilized 1,3-dibenzoylbenzene as a key component in the synthesis of a ground-state undecet (S = 5) hydrocarbon, a molecule exhibiting a specific type of spin arrangement with potential applications in the field of molecular magnetism [].

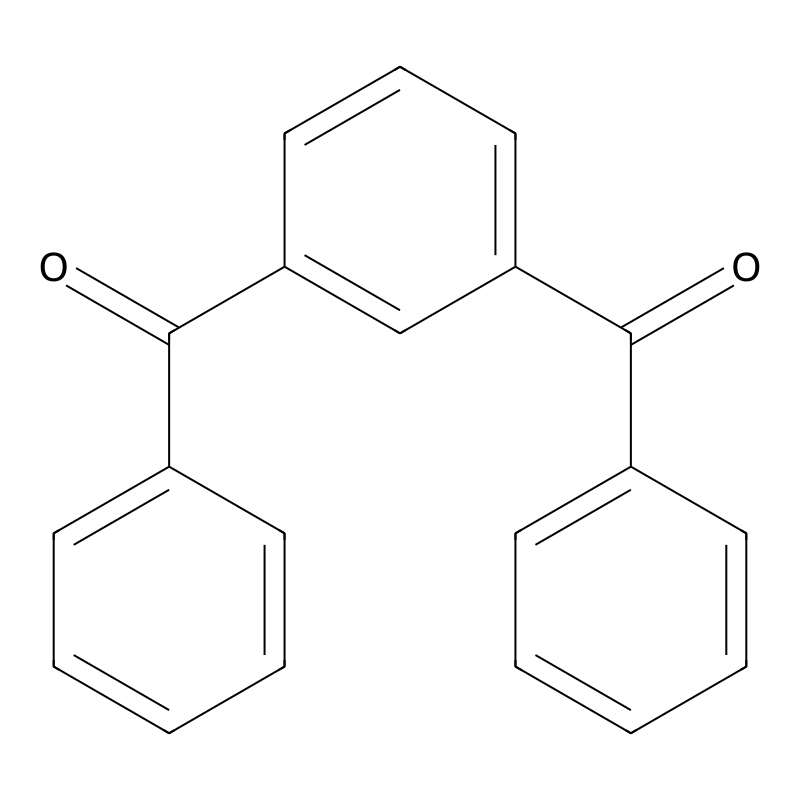

1,3-Dibenzoylbenzene is an organic compound classified as a diarylketone, characterized by its chemical formula . This compound features two benzoyl groups attached to a central benzene ring, giving it a unique structure that influences its reactivity and applications. It is known for its fluorescent properties and has been utilized in various chemical and biological contexts, particularly in the synthesis of complex molecular structures and as a reagent in organic chemistry .

- Specific data on toxicity is limited. However, as an organic compound, it's advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory.

Note:

- Due to the focus on scientific research, sections on mechanism of action are not applicable for this compound.

- Oxidation: This compound can be oxidized to yield carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The carbonyl groups in 1,3-dibenzoylbenzene can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where halogens or other electrophiles react with the aromatic rings .

These reactions highlight the compound's versatility as a building block in organic synthesis.

1,3-Dibenzoylbenzene exhibits notable biological activities, particularly in the context of reactive oxygen species. It has been shown to react with singlet oxygen, hydroxy radicals, and other reactive species, leading to the formation of various products such as 1,2-dibenzoylbenzene. This reaction is significant for its applications in detecting and quantifying reactive oxygen species in biological systems . Additionally, its fluorescent properties make it useful for studying biochemical pathways involving oxidative stress.

The synthesis of 1,3-dibenzoylbenzene can be achieved through several methods:

- Friedel-Crafts Acylation: A common method involves the acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

This method is typically conducted under anhydrous conditions to enhance yield and purity .

- Industrial Production: In industrial settings, similar Friedel-Crafts reactions are optimized for larger scale production, often utilizing continuous flow reactors and advanced purification techniques like chromatography.

1,3-Dibenzoylbenzene finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing other compounds such as 1,3-bis(1-phenylvinyl)benzene.

- Fluorescent Probes: Due to its fluorescent nature, it is used as a probe for detecting reactive oxygen species in biological systems.

- Molecular Magnetism: Its derivatives are explored for constructing high-spin molecular structures with potential applications in spintronics .

Research on 1,3-dibenzoylbenzene has focused on its interactions with reactive species. Studies have demonstrated that it reacts specifically with singlet oxygen and various radicals. For instance, when exposed to hydroxy radicals or alkyloxy radicals, it transforms rapidly into 1,2-dibenzoylbenzene. This specificity makes it valuable for monitoring oxidative processes in biological contexts .

Several compounds share structural or functional similarities with 1,3-dibenzoylbenzene:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dibenzoylbenzene | Diarylketone | Forms from the oxidation of 1,3-dibenzoylbenzene |

| 1,3-Diphenylisobenzofuran | Diene | Highly reactive diene used for Diels-Alder reactions |

| Benzophenone | Diarylketone | Commonly used UV filter; lacks the central benzene ring |

| Benzyl alcohol | Alcohol | Reduction product of dibenzoyl derivatives |

The uniqueness of 1,3-dibenzoylbenzene lies in its specific reactivity towards singlet oxygen and its role as a precursor for various complex molecular structures. Its ability to form high-spin clusters further distinguishes it from similar compounds .

Systematic Nomenclature and Molecular Formula Analysis

1,3-Dibenzoylbenzene represents a fundamental diarylketone derivative characterized by its systematic molecular arrangement and nomenclature conventions. The compound exhibits the molecular formula C₂₀H₁₄O₂ with a precise molecular weight of 286.3240 g/mol, establishing its position within the family of substituted aromatic ketones. The systematic IUPAC nomenclature designates this compound as (3-benzoylphenyl)(phenyl)methanone, reflecting the precise positioning of the benzoyl substituents on the central benzene ring.

The compound is registered under CAS Registry Number 3770-82-9, providing a unique identifier for regulatory and commercial purposes. Alternative nomenclature includes m-Dibenzoylbenzene and Methanone, 1,3-phenylenebis[phenyl-, highlighting the meta-positioning of the benzoyl groups relative to each other on the central aromatic ring. The IUPAC Standard InChI designation InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H provides a comprehensive structural identifier that encodes the complete molecular connectivity.

The SMILES notation C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 represents the simplified molecular structure in a linear format, facilitating computational analysis and database searches. The InChI Key MJQHDSIEDGPFAM-UHFFFAOYSA-N serves as a condensed identifier derived from the full InChI string, enabling rapid molecular identification across chemical databases. These various nomenclature systems collectively establish a comprehensive identification framework that supports both academic research and industrial applications.

Crystallographic Studies and Space Group Determination

Crystallographic investigation of 1,3-Dibenzoylbenzene reveals distinctive structural characteristics that influence its physical properties and chemical behavior. Crystal structure studies demonstrate that the compound crystallizes in an orthorhombic crystal system with space group Pbca, establishing a specific three-dimensional arrangement of molecules within the crystal lattice. The crystallographic parameters include unit cell dimensions of a = 16.2029(5) Å, b = 7.8648(4) Å, and c = 22.8422(8) Å, with a total unit cell volume of 2910.8(2) Ų.

The crystal structure analysis indicates Z = 8, meaning eight formula units are present per unit cell, which is consistent with the Pbca space group symmetry requirements. X-ray diffraction studies conducted at 173 K using Mo Kα radiation (λ = 0.71073 Å) provided high-resolution structural data with 40,513 measured reflections, 3,653 independent reflections, and 3,095 observed reflections with I > 2σ(I). The refinement process achieved excellent statistical parameters with R[F² > 2σ(F²)] = 0.037, wR(F²) = 0.101, and S = 1.05, indicating high-quality structural determination.

The molecular geometry within the crystal structure exhibits specific angular relationships between the benzoyl groups and the central benzene ring. The bond lengths and angles conform to expected values for aromatic systems, with C-C bond lengths in the benzene rings ranging from 1.3844(15) to 1.4002(14) Å and C=O bond lengths of 1.2242(12) and 1.2227(13) Å for the two carbonyl groups. The crystal packing arrangement demonstrates intermolecular interactions that stabilize the three-dimensional structure, contributing to the compound's thermal stability and physical properties. These crystallographic findings provide essential structural information for understanding the compound's behavior in solid-state applications and its potential for materials science applications.

Electronic Structure Analysis: Π-LUMO Topology and Molecular Orbital Configuration

The electronic structure of 1,3-Dibenzoylbenzene exhibits distinctive characteristics that distinguish it from other aromatic compounds, particularly in its frontier molecular orbital configuration. The compound possesses topologically pseudogenerate π-LUMO's (lowest unoccupied molecular orbitals), which significantly influence its chemical reactivity and photophysical properties. This unique electronic configuration arises from the meta-positioning of the benzoyl substituents, creating a specific orbital symmetry that affects electron distribution and molecular interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels play crucial roles in determining the compound's electronic behavior and potential applications in organic electronics. The presence of two electron-withdrawing carbonyl groups in the meta-configuration creates an asymmetric electronic environment that influences the molecular orbital topology. This electronic arrangement contributes to the compound's ability to participate in various photochemical processes and its utility as a building block in advanced materials synthesis.

The π-electron delocalization pattern in 1,3-Dibenzoylbenzene extends across the entire molecular framework, encompassing the central benzene ring and the attached phenyl groups. This extensive conjugation system affects the compound's optical properties, including its absorption and emission characteristics. The electronic structure analysis reveals that the meta-substitution pattern creates a unique orbital symmetry that differs significantly from the ortho- and para-isomers, influencing both ground-state properties and excited-state dynamics.

Frontier molecular orbital analysis demonstrates that the compound's reactivity patterns are governed by the specific energy and spatial distribution of the HOMO and LUMO orbitals. The pseudogenerate nature of the π-LUMO's suggests that multiple low-energy unoccupied orbitals contribute to the compound's electronic behavior, potentially enabling complex photochemical and electrochemical processes. This electronic structure makes 1,3-Dibenzoylbenzene particularly suitable for applications in molecular electronics and photonic devices.

Comparative Analysis with Ortho- and Para-Dibenzoylbenzene Isomers

The structural and electronic properties of 1,3-Dibenzoylbenzene can be comprehensively understood through comparison with its positional isomers: 1,2-Dibenzoylbenzene (ortho-) and 1,4-Dibenzoylbenzene (para-). Each isomer exhibits distinct molecular characteristics that influence their respective chemical behaviors, physical properties, and applications. The ortho-isomer (CAS 1159-86-0) features adjacent benzoyl groups, creating significant steric hindrance and unique electronic interactions that differ markedly from the meta-configuration.

The para-isomer (CAS 3016-97-5) presents a symmetrical arrangement with benzoyl groups positioned directly opposite each other on the benzene ring, resulting in extended conjugation and different electronic properties compared to both meta- and ortho-variants. The molecular weight remains consistent across all three isomers at 286.32 g/mol, but their physical properties, including melting points, solubility characteristics, and crystallographic parameters, vary significantly due to different intermolecular interactions and crystal packing arrangements.

| Property | 1,2-Dibenzoylbenzene | 1,3-Dibenzoylbenzene | 1,4-Dibenzoylbenzene |

|---|---|---|---|

| CAS Number | 1159-86-0 | 3770-82-9 | 3016-97-5 |

| Crystal System | - | Orthorhombic | - |

| Space Group | - | Pbca | - |

| Molecular Symmetry | C₁ | Cs | C₂ᵥ |

| Electronic Configuration | Sterically hindered | Pseudogenerate π-LUMO | Extended conjugation |

The electronic structure differences among the three isomers significantly impact their chemical reactivity and potential applications. The meta-isomer's pseudogenerate π-LUMO configuration distinguishes it from both the ortho-isomer's sterically constrained system and the para-isomer's extended conjugation pattern. These electronic differences translate into varying photophysical properties, with each isomer exhibiting distinct absorption and emission characteristics that make them suitable for different applications in materials science and organic synthesis.

Synthetic accessibility and reaction pathways also differ among the three isomers, with each requiring specific approaches for efficient preparation. The meta-isomer can be synthesized through Friedel-Crafts acylation using specific reaction conditions that favor the meta-substitution pattern. The comparative analysis reveals that while all three isomers share the same molecular formula, their distinct spatial arrangements create fundamentally different molecular properties that determine their respective roles in chemical research and industrial applications.

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.